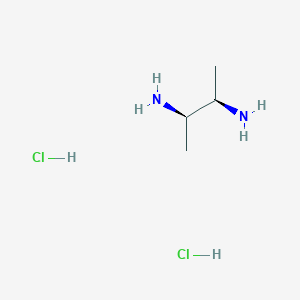

![molecular formula C7H5ClN4O B1518551 2-[5-(Clorometil)-1,2,4-oxadiazol-3-il]pirimidina CAS No. 1009562-63-3](/img/structure/B1518551.png)

2-[5-(Clorometil)-1,2,4-oxadiazol-3-il]pirimidina

Descripción general

Descripción

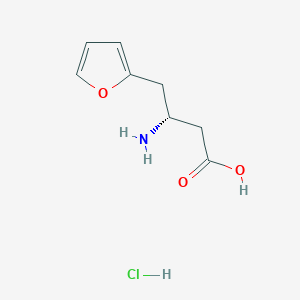

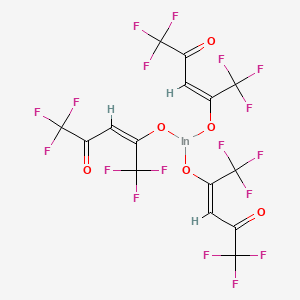

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound containing a pyrimidine ring and an oxadiazole ring. It is a white to light brown crystalline powder and is classified as a chelating agent. The IUPAC name for this compound is 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine . The CAS Number is 1009562-63-3 .

Molecular Structure Analysis

The molecular weight of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is 196.6 . The InChI code for this compound is 1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 .

Physical And Chemical Properties Analysis

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a solid . Unfortunately, additional physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de pirimidina, incluyendo 2-[5-(Clorometil)-1,2,4-oxadiazol-3-il]pirimidina, se ha encontrado que exhiben actividad antimicrobiana . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos.

Actividad de Fotoescisión del ADN

Estos compuestos han mostrado una excelente actividad de fotoescisión del ADN bajo luz UV . Esta propiedad es prometedora desde el punto de vista del descubrimiento de fármacos anticancerígenos, ya que podría usarse potencialmente para atacar y destruir células cancerosas.

Aplicaciones Farmacéuticas

La industria farmacéutica ha mostrado gran interés en los derivados de pirimidina debido a su amplia gama de aplicaciones . Forman el núcleo de muchos fármacos disponibles comercialmente que se utilizan para el tratamiento de diversas enfermedades.

Síntesis de Otros Compuestos

This compound puede utilizarse como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos .

Investigación y Desarrollo

Debido a sus propiedades únicas, los derivados de pirimidina se utilizan a menudo en investigación y desarrollo en diversos campos, incluyendo las ciencias de la vida, la ciencia de los materiales y la síntesis química .

Actividad Anticancerígena

Algunos derivados de pirimidina han mostrado actividad anticancerígena . Por lo tanto, this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.

Direcciones Futuras

While specific future directions for 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine were not found in the search results, it’s clear that pyrimidines play a significant role in various biological activities . Therefore, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .

Análisis Bioquímico

Biochemical Properties

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as thymidylate synthase . The inhibition of these enzymes can lead to alterations in DNA synthesis and repair processes, making the compound a potential candidate for anticancer therapies . Additionally, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can form covalent bonds with nucleophilic residues in proteins, affecting their structure and function .

Cellular Effects

The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Furthermore, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can induce changes in gene expression profiles, leading to the upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues . This covalent modification can lead to the irreversible inhibition of enzyme function, affecting metabolic pathways and cellular processes. Additionally, the compound can interact with DNA, causing structural changes that impact gene expression and DNA replication . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine on cellular function include sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism . The compound interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, affecting the synthesis and recycling of nucleotides . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular proliferation and survival .

Transport and Distribution

The transport and distribution of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, where it accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for the compound’s activity, as it allows for direct interactions with target enzymes and DNA .

Subcellular Localization

The subcellular localization of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for the compound’s function, as it enables interactions with key biomolecules involved in DNA synthesis and repair .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTINNFYFNYYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)